molecular formula C15H20N2O5S B4735780 N-allyl-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide

N-allyl-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide

Cat. No. B4735780
M. Wt: 340.4 g/mol
InChI Key: LKYBFLZPBYYEQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide, also known as AMMS, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamides, which are widely used in medicinal chemistry for their antibacterial and antitumor properties. AMMS is a potent inhibitor of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer cells.

Mechanism of Action

The mechanism of action of N-allyl-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide involves the inhibition of CAIX, which is an enzyme that plays a crucial role in regulating pH homeostasis in cancer cells. CAIX is overexpressed in hypoxic regions of solid tumors, where it catalyzes the conversion of carbon dioxide to bicarbonate and protons. The resulting increase in extracellular acidity promotes tumor growth, invasion, and metastasis. By inhibiting CAIX, N-allyl-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide can decrease the extracellular acidity and inhibit the growth and metastasis of cancer cells.
Biochemical and Physiological Effects:
N-allyl-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide has been shown to have a selective inhibitory effect on CAIX, with minimal inhibition of other carbonic anhydrase isoforms. This selectivity is important for minimizing the side effects of N-allyl-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide in normal tissues. In addition, N-allyl-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide has been reported to induce apoptosis in cancer cells, which is a programmed cell death process that is crucial for the elimination of damaged or abnormal cells. N-allyl-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide has also been shown to inhibit tumor angiogenesis, which is the process of forming new blood vessels that supply nutrients and oxygen to tumors.

Advantages and Limitations for Lab Experiments

N-allyl-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide has several advantages for lab experiments, including its high potency and selectivity for CAIX, its ability to synergize with other anticancer drugs, and its potential for use in combination therapy. However, N-allyl-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide also has some limitations, such as its poor solubility in aqueous solutions and its instability under acidic conditions. These limitations can be overcome by using appropriate solvents and storage conditions.

Future Directions

There are several future directions for the research on N-allyl-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the pharmacokinetics and pharmacodynamics of N-allyl-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide in animal models and human subjects. This will provide important information on the absorption, distribution, metabolism, and excretion of N-allyl-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide, as well as its efficacy and safety in vivo. Another direction is to explore the potential of N-allyl-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide for targeting other carbonic anhydrase isoforms, such as CAIX-related proteins. Finally, the combination of N-allyl-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide with other anticancer drugs or immunotherapies should be further investigated for its potential to enhance the efficacy of cancer treatment.
Conclusion:
In conclusion, N-allyl-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide is a promising compound for cancer treatment due to its potent inhibition of CAIX, its ability to induce apoptosis and inhibit angiogenesis in cancer cells, and its potential for combination therapy. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-allyl-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide have been discussed in this paper. Further research is needed to fully understand the potential of N-allyl-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide for cancer treatment and to optimize its therapeutic efficacy and safety.

Scientific Research Applications

N-allyl-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer treatment. The overexpression of CAIX in many types of cancer cells has been linked to tumor growth, invasion, and metastasis. N-allyl-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide has been shown to inhibit CAIX activity in vitro and in vivo, leading to a decrease in cancer cell proliferation, migration, and invasion. Several studies have also demonstrated the synergistic effect of N-allyl-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide with other anticancer drugs, such as cisplatin and doxorubicin.

properties

IUPAC Name

4-methoxy-3-(morpholine-4-carbonyl)-N-prop-2-enylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5S/c1-3-6-16-23(19,20)12-4-5-14(21-2)13(11-12)15(18)17-7-9-22-10-8-17/h3-5,11,16H,1,6-10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKYBFLZPBYYEQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC=C)C(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-3-(morpholin-4-ylcarbonyl)-N-(prop-2-en-1-yl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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